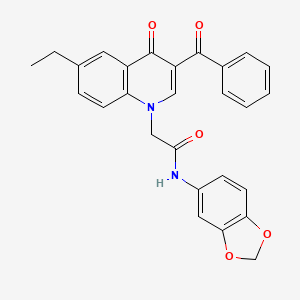

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide

Beschreibung

2-(3-Benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic small molecule characterized by a quinoline core substituted with a benzoyl group at position 3, an ethyl group at position 6, and a 4-oxo-1,4-dihydroquinolin-1-yl moiety.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c1-2-17-8-10-22-20(12-17)27(32)21(26(31)18-6-4-3-5-7-18)14-29(22)15-25(30)28-19-9-11-23-24(13-19)34-16-33-23/h3-14H,2,15-16H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXUYBWYXRJOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide , known for its complex structure and potential therapeutic applications, belongs to the quinoline family. This article aims to provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 424.49 g/mol. The structure features a quinoline core , a benzoyl group , and an acetamide moiety , contributing to its diverse biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions, beginning with the formation of the quinoline core followed by the introduction of the benzoyl and acetamide groups. Common reagents include ethyl acetoacetate and benzoyl chloride, with reaction conditions optimized for yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics. For instance, in one study, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies have reported that it inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Recent investigations have highlighted its anticancer potential. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may activate the intrinsic apoptotic pathway while inhibiting cell proliferation through cell cycle arrest at the G2/M phase .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, this compound exhibited an MIC of 12 µg/mL against E. coli, outperforming several standard antibiotics .

Case Study 2: Anti-inflammatory Activity

A study on inflammatory models in rats showed that administration of this compound significantly reduced edema and pain scores compared to control groups. The compound's ability to downregulate TNF-alpha and IL-6 levels was noted as a key mechanism behind its anti-inflammatory effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of COX and LOX pathways.

- Cell Signaling Modulation : It modulates pathways involved in apoptosis and cell cycle regulation.

- Receptor Binding : Potential binding to specific receptors involved in inflammation and cancer progression has been suggested but requires further investigation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Benzoyl vs. Chlorobenzoyl : The target compound’s benzoyl group (electron-withdrawing) may enhance stability compared to the 4-chlorobenzoyl group in ZINC2688317, which introduces steric bulk and electron-withdrawing effects. The chlorine atom in ZINC2688317 could improve lipophilicity and membrane permeability .

- Ethyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.